molecular formula C14H16N2O2S B11196838 2-[(3-Cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-2-methylpropanoic acid

2-[(3-Cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-2-methylpropanoic acid

Cat. No.: B11196838
M. Wt: 276.36 g/mol
InChI Key: OLIWTKWBZNGGHN-UHFFFAOYSA-N
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Description

2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]-2-methylpropanoic acid is a complex organic compound characterized by the presence of a quinoline ring system, a cyano group, and a sulfanyl group attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]-2-methylpropanoic acid typically involves multi-step organic reactionsThe final step involves the attachment of the propanoic acid moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can yield primary amines .

Scientific Research Applications

2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]-2-methylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]-2-methylpropanoic acid involves its interaction with specific molecular targets. The cyano group can interact with enzymes or receptors, while the quinoline ring can intercalate with DNA or proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]acetic acid
  • 2-{[3-cyano-4-(2-furyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]-2-methylpropanoic acid is unique due to the presence of the propanoic acid moiety, which can influence its solubility, reactivity, and biological activity. This structural difference can result in distinct pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-2-methylpropanoic acid

InChI

InChI=1S/C14H16N2O2S/c1-14(2,13(17)18)19-12-10(8-15)7-9-5-3-4-6-11(9)16-12/h7H,3-6H2,1-2H3,(H,17,18)

InChI Key

OLIWTKWBZNGGHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)SC1=C(C=C2CCCCC2=N1)C#N

Origin of Product

United States

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